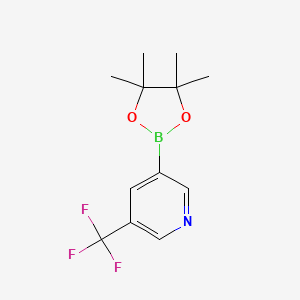
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Cat. No. B1394614
Key on ui cas rn:
1084953-47-8
M. Wt: 273.06 g/mol
InChI Key: LFZDWNHGQKQVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09181272B2
Procedure details


3-Bromo-5,7,8,9-tetrahydro-6-oxa-1,9-diaza-benzocycloheptene (78 mg, 0.34 mmol), 3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-pyridine (190 mg, 0.68 mmol) and K2CO3 (94 mg, 0.68 mmol) are mixed in 5.0 mL of 1,4-dioxane and 0.50 mL of water. Argon gas is bubbled through the mixture for 10 min and bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II) (24 mg, 0.034 mmol) is added. The mixture is heated at 100° C. for 5 hrs. Then EtOAc (25 mL) is added along with 20 mL of water. The mixture is stirred for 10 min and the organic layer is separated. The aqueous layer is extracted with EtOAc (2×25 mL) and the organic layers are combined and concentrated to give the crude product. Purification by flash column chromatography affords 96 mg of 3-(5-trifluoromethyl-pyridin-3-yl)-5,7,8,9-tetrahydro-6-oxa-1,9-diaza-benzocycloheptene 3-(5-Trifluoromethyl-pyridin-3-yl)-5,7,8,9-tetrahydro-6-oxa-1,9-diaza-benzocycloheptene (96 mg, 0.33 mmol) and benzoyl isocyanate (80 mg, 0.49 mmol) are mixed in 2.0 mL of DCM and the mixture is heated at 50° C. for 16 hrs. Then the solvent is removed and the residue is dissolved in 2.0 mL of EtOH. K2CO3 (76 mg, 0.55 mmol) is added and the mixture is heated at 80° C. for 2 hrs. Then the solvent is removed and the residue is partitioned between water (25 mL) and EtOAc (35 mL). The aqueous layer is separated and extracted with EtOAc (2×30 mL). The organic layers are combined and concentrated to give the crude product. Purification by flash column chromatography followed by washing with 2.0 mL of EtOAc affords 47 mg of the titled product.
Quantity
78 mg
Type
reactant
Reaction Step One

Quantity
190 mg
Type
reactant
Reaction Step One






Name
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II)
Quantity
24 mg
Type
catalyst
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:12]=[N:11][C:5]2[NH:6][CH2:7][CH2:8][O:9][CH2:10][C:4]=2[CH:3]=1.CC1(C)C(C)(C)OB([C:21]2[CH:22]=[N:23][CH:24]=[C:25]([C:27]([F:30])([F:29])[F:28])[CH:26]=2)O1.[C:32]([O-:35])([O-])=O.[K+].[K+].CCO[C:41]([CH3:43])=[O:42]>O1CCOCC1.O.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.Cl[Pd]Cl>[F:28][C:27]([F:30])([F:29])[C:25]1[CH:26]=[C:21]([C:2]2[CH:12]=[N:11][C:5]3[NH:6][CH2:7][CH2:8][O:9][CH2:10][C:4]=3[CH:3]=2)[CH:22]=[N:23][CH:24]=1.[F:28][C:27]([F:30])([F:29])[C:25]1[CH:26]=[C:21]([C:2]2[CH:12]=[N:11][C:5]3[NH:6][CH2:7][CH2:8][O:9][CH2:10][C:4]=3[CH:3]=2)[CH:22]=[N:23][CH:24]=1.[C:41]([N:23]=[C:32]=[O:35])(=[O:42])[C:43]1[CH:5]=[CH:4][CH:3]=[CH:2][CH:12]=1 |f:2.3.4,8.9.10,11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
78 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=C(NCCOC2)N=C1
|
|
Name
|
|
|
Quantity
|
190 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NC=C(C1)C(F)(F)F)C
|
|
Name
|
|
|
Quantity
|
94 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II)
|
|
Quantity
|
24 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Argon gas is bubbled through the mixture for 10 min
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is extracted with EtOAc (2×25 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash column chromatography
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=C(C=NC1)C1=CC2=C(NCCOC2)N=C1)(F)F.FC(C=1C=C(C=NC1)C1=CC2=C(NCCOC2)N=C1)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.33 mmol | |
| AMOUNT: MASS | 96 mg |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)N=C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.49 mmol | |
| AMOUNT: MASS | 80 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
